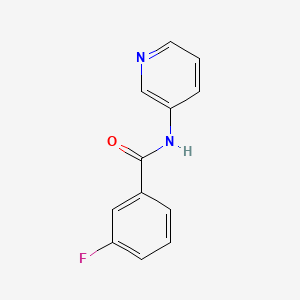
3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the growth and spread of cancer cells. It has also been found to inhibit the activity of certain kinases, which are proteins that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide has been found to have a number of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are key processes in the development of metastatic disease. In addition, 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide has been found to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of tumors.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide in lab experiments is its high potency and selectivity. This compound has been found to be highly effective at inhibiting the growth of cancer cells, while having minimal effects on healthy cells. In addition, the synthesis method for this compound is well-established, making it relatively easy to obtain high-quality samples for use in experiments.
One of the limitations of using 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide in lab experiments is its potential for toxicity. While this compound has been found to be relatively safe at low concentrations, higher concentrations can be toxic to cells and can cause cell death. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several areas of future research that could be explored with regards to 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide. One area of interest is the development of new cancer therapies based on this compound. Researchers could explore the use of 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide in combination with other drugs or therapies to enhance its anti-cancer effects. In addition, researchers could investigate the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and psoriasis.
Another area of future research is the development of new methods for synthesizing 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide. Researchers could explore the use of alternative reagents or reaction conditions to improve the yield and purity of the final product. This could make it easier and more cost-effective to produce this compound for use in experiments.
Finally, researchers could investigate the mechanism of action of 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide in more detail. By understanding how this compound works at the molecular level, researchers could develop more targeted and effective therapies for cancer and other diseases.
合成方法
The synthesis of 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide involves the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate in the presence of potassium carbonate and acetic anhydride. The resulting product is then treated with acetic acid and water to yield the final compound. This synthesis method has been well-established and has been used in many studies to produce high-quality samples of 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide.
科学研究应用
3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide has been used in a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In addition to its anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFNVDZPPWHKSL-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)



![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
